molecular formula C19H22N10 B12267801 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine

Cat. No.: B12267801
M. Wt: 390.4 g/mol
InChI Key: RQTVENXPURDDPW-UHFFFAOYSA-N
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Description

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is a complex organic compound that features a unique combination of pyrazole, pyrimidine, piperazine, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents to form the desired pyrazole derivative.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring.

    Coupling with piperazine: The pyrimidine derivative is coupled with piperazine under specific conditions to form the piperazine-pyrimidine intermediate.

    Formation of the purine ring: Finally, the piperazine-pyrimidine intermediate is reacted with suitable reagents to form the purine ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound with altered functional groups.

Scientific Research Applications

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Materials Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.

    Biology: Studies investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system.

    Imidazole-containing compounds:

Uniqueness

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N10

Molecular Weight

390.4 g/mol

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C19H22N10/c1-13-8-14(2)29(25-13)16-9-15(20-10-21-16)27-4-6-28(7-5-27)19-17-18(22-11-23-19)26(3)12-24-17/h8-12H,4-7H2,1-3H3

InChI Key

RQTVENXPURDDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C)C

Origin of Product

United States

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